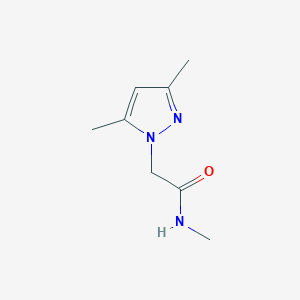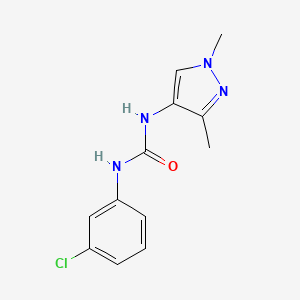
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one, also known as BF235, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that makes it an attractive candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been shown to inhibit the activation of AKT and ERK, which are two important signaling pathways that regulate cell survival and proliferation. It also inhibits the expression of various oncogenic proteins, such as c-Myc and cyclin D1, which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one inhibits the growth of cancer cells, induces apoptosis, and inhibits cell migration and invasion. It also inhibits the aggregation of beta-amyloid protein, improves insulin sensitivity, and increases glucose uptake in adipocytes. In vivo studies have shown that 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one inhibits tumor growth and metastasis, reduces beta-amyloid deposition in the brain, and improves glucose homeostasis in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has several advantages as a research tool, including its unique chemical structure, potent biological activity, and low toxicity. It can be easily synthesized in the laboratory using simple and cost-effective methods. However, there are also some limitations associated with 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one, such as its poor solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by modifying the chemical structure of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one or by using appropriate solvents and delivery methods.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the molecular targets and signaling pathways that are involved in the biological activity of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one. This could lead to the identification of novel therapeutic targets and the development of more potent and selective analogs of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one. Finally, the therapeutic potential of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one could be further explored in preclinical and clinical studies to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one involves the reaction of 2-thioxo-thiazolidin-4-one with benzyl bromide and 4-fluorobenzaldehyde in the presence of potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one as the final product. The yield of 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-metastatic properties by inhibiting the migration and invasion of cancer cells. In Alzheimer's disease research, 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been found to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In diabetes research, 3-Benzyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake in adipocytes.
Eigenschaften
IUPAC Name |
(5E)-3-benzyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUILCQFINAZTE-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)




![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)
![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)
